2,3,4,5-Tetrachlorophenyl acetate

Descripción

CAS Registry Number and Alternative Chemical Designations

The compound is indexed in chemical databases under a unique CAS registry number and multiple synonyms, reflecting its structural and functional properties:

| CAS Number | Synonyms | Source |

|---|---|---|

| 4901-57-9 | 2,3,4,5-Tetrachlorophenyl acetate | |

| Phenol, 2,3,4,5-tetrachloro-, acetate | ||

| Acetic acid, 2,3,4,5-tetrachlorophenyl ester | ||

| (2,3,4,5-Tetrachlorophenyl) acetate |

These designations emphasize the compound’s ester functionality and the specific arrangement of chlorine substituents on the phenyl ring. The CAS registry number ensures unambiguous identification across global databases.

Molecular Formula and Weight Analysis

This compound’s molecular formula and weight are determined by summing the atomic contributions of its constituent elements:

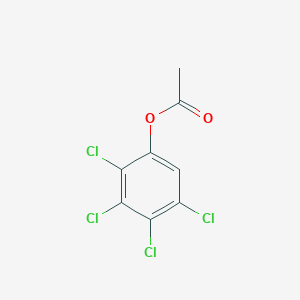

The formula reflects:

- Carbon (C) : 8 atoms from the phenyl ring and acetate group.

- Hydrogen (H) : 4 atoms, with 2 in the acetate methyl group and 2 in the phenyl ring.

- Chlorine (Cl) : 4 atoms, all bonded to the phenyl ring.

- Oxygen (O) : 2 atoms from the ester carbonyl and ether groups.

This molecular composition underpins its physicochemical properties, such as solubility and stability, though specific experimental data (e.g., melting/boiling points) are not publicly disclosed in the provided sources.

Propiedades

IUPAC Name |

(2,3,4,5-tetrachlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O2/c1-3(13)14-5-2-4(9)6(10)8(12)7(5)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRJCQOAJGBWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964151 | |

| Record name | 2,3,4,5-Tetrachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4901-57-9 | |

| Record name | Phenol, 2,3,4,5-tetrachloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004901579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification of 2,3,4,5-Tetrachlorophenol with Acetic Anhydride or Acetyl Chloride

The most direct and commonly reported method involves the esterification of 2,3,4,5-tetrachlorophenol with acetic anhydride or acetyl chloride in the presence of a base or catalyst to form the acetate ester.

-

- Dissolve 2,3,4,5-tetrachlorophenol in an inert solvent such as dichloromethane or chloroform.

- Add acetic anhydride or acetyl chloride dropwise at low temperature (0–5 °C) to control reactivity.

- Use a catalyst such as pyridine or 4-N,N′-dimethylaminopyridine (DMAP) to promote ester formation.

- Stir the reaction mixture for several hours at ambient temperature.

- Workup includes washing with water, acid, and base solutions to remove residual reagents and purification by column chromatography.

Yields : Typically high, ranging from 75% to 94% depending on reaction conditions and purification efficiency.

Synthesis via Chlorosulfuric Acid Derivatives and Subsequent Reduction

An alternative approach involves the formation of intermediate chlorosulfuric acid esters of hydroxylated chlorophenyl compounds, followed by reductive cleavage to yield the acetate ester.

-

- React chlorinated phenols with chlorosulfuric acid derivatives such as 2,2,2-trichloroethyl chlorosulfate in anhydrous dichloromethane at 0 °C.

- Use DMAP as a catalyst to facilitate ester formation.

- After the ester intermediate is formed, perform a reduction step using zinc dust and ammonium formate in methanol to remove the trichloroethyl protecting group, yielding the acetate ester.

- Purify the product by column chromatography.

Yields and Purity : This multi-step method provides yields from 83% to 97% with high purity confirmed by NMR and mass spectrometry.

Analytical Data Supporting Preparation

The synthesized 2,3,4,5-tetrachlorophenyl acetate is characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the substitution pattern and ester formation.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns consistent with four chlorine atoms.

- Infrared Spectroscopy (IR) : Ester carbonyl stretch typically observed around 1735 cm^-1.

- Melting Point : Provides an additional purity check.

These analytical techniques ensure the structural integrity and confirm the successful preparation of the compound.

Comparative Table of Preparation Methods

| Method No. | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,3,4,5-Tetrachlorophenol | Acetic anhydride or Acetyl chloride + DMAP or Pyridine | 0–25 °C, several hours | 75–94 | Direct esterification, straightforward |

| 2 | 2,3,4,5-Tetrachlorophenol | 2,2,2-Trichloroethyl chlorosulfate + DMAP + Zn dust + ammonium formate | 0 °C for ester; RT for reduction | 83–97 | Multi-step, involves protective group strategy |

Research Findings and Optimization Notes

- The use of 4-N,N′-dimethylaminopyridine (DMAP) as a catalyst significantly improves reaction rates and yields in esterification reactions involving chlorinated phenols.

- Low-temperature addition of acylating agents prevents side reactions and decomposition of sensitive chlorinated intermediates.

- Purification by silica gel chromatography using a gradient of hexanes and chloroform or chloroform/methanol/ammonium hydroxide mixtures yields high-purity products suitable for further application or study.

- The multi-step chlorosulfuric acid ester method allows for selective functionalization and is advantageous when other reactive groups are present or when further chemical modifications are planned.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,5-Tetrachlorophenyl acetate undergoes various chemical reactions, including:

Hydrolysis: The acetate group can be hydrolyzed to yield 2,3,4,5-tetrachlorophenol.

Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base.

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products

Hydrolysis: Yields 2,3,4,5-tetrachlorophenol.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.

Aplicaciones Científicas De Investigación

2,3,4,5-Tetrachlorophenyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, although its use in medicine is limited.

Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mecanismo De Acción

The mechanism of action of 2,3,4,5-Tetrachlorophenyl acetate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern of chlorine atoms and the presence of the acetyl group critically differentiate 2,3,4,5-tetrachlorophenyl acetate from analogs. Key comparisons include:

| Compound | CAS Number | Molecular Weight (g/mol) | Predicted logP | Hydrophobicity Trend | Stability Notes |

|---|---|---|---|---|---|

| This compound | Not reported | ~273.93 (estimated) | ~4.8–5.2 | Moderate polarity | Susceptible to hydrolysis |

| 2,3,4,6-Tetrachlorophenyl acetate | 5435-60-9 | 273.9282 | ~4.5–4.9 | Less polar than 2,3,4,5 isomer | Higher hydrolytic stability |

| 2,4,5-Trichlorophenyl acetate | 93-78-7* | 255.48 (calculated) | ~3.9–4.3 | Lower hydrophobicity | Widely studied for herbicidal use |

| Pentachlorophenyl acetate | 131-18-0 | 320.30 | ~6.1–6.5 | Highly hydrophobic | Persistent in the environment |

Notes:

- logP : Higher chlorination increases logP (lipophilicity), but substitution patterns modulate polarity. For example, this compound is predicted to be less polar than its 2,3,4,6-isomer due to adjacent chlorine atoms reducing electron-withdrawing effects .

- Hydrolysis : The acetyl group in this compound may hydrolyze under acidic or alkaline conditions to regenerate 2,3,4,5-TeCP, a compound with insufficient toxicological data .

Toxicity and Environmental Impact

- This compound: No acute or chronic toxicity data are available. Its parent phenol (2,3,4,5-TeCP) lacks sufficient toxicological studies, with only acute lethality data in animals .

- Comparisons: 2,4,5-Trichlorophenyl acetate: Associated with herbicide 2,4,5-T, which is linked to dioxin contamination and restricted due to carcinogenicity . Pentachlorophenyl acetate: Highly persistent and toxic, with bioaccumulation risks in ecosystems.

Actividad Biológica

2,3,4,5-Tetrachlorophenyl acetate (TCPA) is a chlorinated aromatic compound that has garnered attention due to its potential biological effects and environmental persistence. This article provides a detailed overview of TCPA's biological activity, supported by research findings and case studies.

- Chemical Formula : C10H6Cl4O2

- Molecular Weight : 287.01 g/mol

- Structure : TCPA is characterized by four chlorine atoms substituted on the phenyl ring, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

TCPA exhibits various biological activities that can affect cellular processes and contribute to toxicological outcomes. The following sections detail these activities based on existing research.

-

Cellular Toxicity :

- TCPA has been shown to induce cytotoxic effects in various cell lines. Studies indicate that it can disrupt mitochondrial function and increase oxidative stress, leading to cell death .

- In vitro studies using human promyelocytic leukemia cells (HL-60) demonstrated that TCPA exposure resulted in enhanced degranulation and increased release of pro-inflammatory mediators, such as myeloperoxidase (MPO) .

- Endocrine Disruption :

- Genotoxicity :

Case Study 1: In Vitro Effects on HL-60 Cells

In a study examining the effects of TCPA on HL-60 cells, researchers found that exposure led to significant increases in COX-2 mRNA levels, indicating an inflammatory response. The study reported a concentration-dependent relationship between TCPA exposure and COX-2 expression, with peak levels observed at 30 minutes post-exposure .

Case Study 2: Environmental Impact Assessment

An environmental assessment revealed that TCPA persists in aquatic systems, where it undergoes reductive dechlorination by microbial communities. This process alters its toxicity profile and bioavailability, highlighting the importance of understanding microbial interactions in contaminated sites .

Data Table: Biological Effects of TCPA

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying 2,3,4,5-Tetrachlorophenyl Acetate in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with isotope dilution techniques (e.g., deuterated analogs) improving accuracy . Use certified reference standards (e.g., 10 µg/mL in isooctane) to calibrate instruments and account for matrix effects . For quantification, ensure linearity across a concentration range (e.g., 1–100 µg/mL) and validate recovery rates using spiked samples .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

- Methodological Answer : Store stock solutions in inert solvents like methanol or isooctane at –20°C to prevent hydrolysis or photodegradation . Monitor purity via periodic HPLC-UV analysis (λ = 254 nm) and compare retention times with certified standards . For long-term stability, perform accelerated degradation studies under varying pH and temperature conditions .

Q. What synthetic routes are available for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 2,3,4,5-Tetrachlorophenol with acetic anhydride under acidic catalysis . Optimize yields (≥90%) by controlling stoichiometry (1:1.2 molar ratio of phenol to anhydride) and reaction time (2–4 hours at 80°C). Purify the product via silica gel chromatography using hexane/ethyl acetate (4:1) .

Advanced Research Questions

Q. How do structural analogs (e.g., 2,3,4,6-Tetrachlorophenol Acetate) interfere with the analysis of this compound, and how can these interferences be resolved?

- Methodological Answer : Isomers with similar retention times can cause false positives. Use selective GC columns (e.g., DB-5MS with 30 m length) to enhance separation . Confirm identity via high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl₄ vs. Cl₃ substitutions) . Derivatize samples with BSTFA to improve volatility and specificity .

Q. What mechanisms explain contradictory data on the environmental persistence of this compound in different soil matrices?

- Methodological Answer : Discrepancies arise from soil organic carbon content and microbial activity. Design experiments to measure half-life (t₁/₂) in sterilized vs. non-sterilized soils. Use ¹⁴C-labeled analogs to track degradation pathways and identify metabolites like hydroxylated derivatives via LC-MS/MS . Correlate results with soil pH and redox potential to model persistence .

Q. What advanced techniques are suitable for identifying unknown metabolites of this compound in biological systems?

- Methodological Answer : Extract metabolites from biological matrices (e.g., liver homogenates) using chloroform/methanol (2:1), methylate with diazomethane, and analyze via GC-MS with electron ionization (EI). Compare fragmentation patterns with libraries (e.g., NIST) and confirm novel metabolites (e.g., hydroxylated or dechlorinated species) using NMR .

Q. How can researchers address challenges in validating analytical methods for this compound in complex matrices like wastewater or biological fluids?

- Methodological Answer : Validate methods per ISO/IEC 17025 guidelines. Assess matrix effects by spiking samples with internal standards (e.g., ¹³C-labeled analogs). Calculate precision (RSD < 15%), accuracy (80–120% recovery), and detection limits (LOQ ≤ 1 µg/L) . Use solid-phase extraction (SPE) with C18 cartridges to reduce interferences .

Q. What experimental designs are recommended for studying the compound’s interaction with environmental pollutants (e.g., PCBs or dioxins)?

- Methodological Answer : Conduct co-exposure assays in model organisms (e.g., zebrafish) to assess synergistic toxicity. Measure biomarkers like CYP1A enzyme activity via ELISA. Use factorial design experiments to evaluate dose-response relationships and statistical interactions (e.g., ANOVA with Tukey’s post hoc test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.